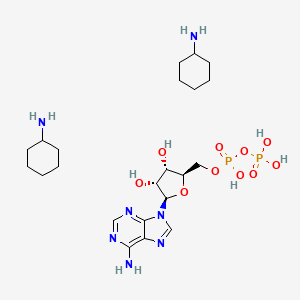

Adenosine 5'-diphosphate bis(cyclohexylammonium) salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Adenosine 5’-diphosphate bis(cyclohexylammonium) salt is a crystalline compound with the empirical formula C10H15N5O10P2 · 2C6H13N and a molecular weight of 625.55. It is a derivative of adenosine 5’-diphosphate, an adenine nucleotide involved in energy storage and nucleic acid metabolism. This compound is known for its role in energy transfer within cells and its involvement in various biochemical processes.

Mécanisme D'action

Target of Action

Adenosine 5’-diphosphate bis(cyclohexylammonium) salt, also known as ADENOSINE 5/'-DIPHOSPHATE DI(MONOCYCLOHEXYLAMMONIUM) SALT, primarily targets ADP receptors P2Y1, P2Y12, and P2X1 . These receptors play a crucial role in platelet activation .

Mode of Action

The compound interacts with its targets, the ADP receptors, affecting platelet activation. It is converted into adenosine by ecto-ADPases . This conversion results in the inhibition of platelet activation via adenosine receptors .

Biochemical Pathways

The compound is involved in the energy storage and nucleic acid metabolism pathways through its conversion into ATP by ATP synthases . It affects the cellular signaling pathways related to these processes .

Pharmacokinetics

Its solubility in water suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is the inhibition of platelet activation. This is achieved through its conversion to adenosine and subsequent interaction with adenosine receptors .

Analyse Biochimique

Biochemical Properties

Adenosine 5’-diphosphate bis(cyclohexylammonium) salt is converted into ATP by ATP synthases . It affects platelet activation through its interaction with ADP receptors P2Y1, P2Y12, and P2X1 . Upon its conversion to adenosine by ecto-ADPases, platelet activation is inhibited via adenosine receptors .

Cellular Effects

Adenosine 5’-diphosphate bis(cyclohexylammonium) salt influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its conversion to adenosine by ecto-ADPases inhibits platelet activation, demonstrating its significant role in cellular processes .

Molecular Mechanism

At the molecular level, Adenosine 5’-diphosphate bis(cyclohexylammonium) salt exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It interacts with ADP receptors P2Y1, P2Y12, and P2X1, affecting platelet activation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Adenosine 5’-diphosphate bis(cyclohexylammonium) salt change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of Adenosine 5’-diphosphate bis(cyclohexylammonium) salt vary with different dosages in animal models

Metabolic Pathways

Adenosine 5’-diphosphate bis(cyclohexylammonium) salt is involved in the metabolic pathway of ATP synthesis . It interacts with ATP synthases and is converted into ATP, affecting metabolic flux or metabolite levels .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of adenosine 5’-diphosphate bis(cyclohexylammonium) salt typically involves the reaction of adenosine 5’-diphosphate with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

- Dissolution of adenosine 5’-diphosphate in water.

- Addition of cyclohexylamine to the solution.

- Stirring the mixture at a specific temperature and pH to facilitate the reaction.

- Isolation and purification of the product through crystallization.

Industrial Production Methods

Industrial production of adenosine 5’-diphosphate bis(cyclohexylammonium) salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Adenosine 5’-diphosphate bis(cyclohexylammonium) salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form adenosine 5’-triphosphate.

Reduction: It can be reduced to form adenosine monophosphate.

Substitution: The compound can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Adenosine 5’-triphosphate.

Reduction: Adenosine monophosphate.

Substitution: Various substituted adenosine derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Adenosine 5’-diphosphate bis(cyclohexylammonium) salt has numerous applications in scientific research:

Chemistry: Used as a standard in luminometry and in suramin inhibition assays.

Biology: Involved in studies related to energy transfer and cellular metabolism.

Medicine: Investigated for its role in platelet activation and inhibition, making it relevant in cardiovascular research.

Industry: Utilized in the production of biochemical reagents and as a component in various biochemical assays.

Comparaison Avec Des Composés Similaires

Similar Compounds

- Adenosine 5’-diphosphate sodium salt

- Adenosine 5’-diphosphate disodium salt

- Adenosine 5’-monophosphate disodium salt

- Adenosine 5’-triphosphate disodium salt hydrate

Uniqueness

Adenosine 5’-diphosphate bis(cyclohexylammonium) salt is unique due to its specific interaction with cyclohexylamine, which enhances its stability and solubility. This makes it particularly useful in biochemical assays and research applications where high purity and stability are required.

Activité Biologique

Adenosine 5'-diphosphate bis(cyclohexylammonium) salt (ADP-bis(cyclohexylammonium)) is a compound with significant biological activity, particularly in the realms of antiplatelet and antimicrobial properties. This article delves into its biological effects, supported by data tables, case studies, and research findings.

- Molecular Formula : C22H41N7O10P2

- Molecular Weight : 625.55 g/mol

- CAS Number : 102029-87-8

- Number of Heavy Atoms : 41

- Hydrogen Bond Acceptors : 15

- Hydrogen Bond Donors : 8

These properties suggest a complex structure that may interact with various biological systems.

Antiplatelet Activity

ADP is a known agonist in platelet aggregation. The bis(cyclohexylammonium) salt form has been studied for its effectiveness in inducing platelet aggregation and its potential to inhibit this process.

- Study Findings : In experiments measuring platelet aggregation, ADP-bis(cyclohexylammonium) was utilized as an agonist. The percentage of maximum platelet aggregation was calculated, revealing significant inhibition potential compared to control samples.

| Compound | % Aggregation Control | % Aggregation Test | % Inhibition |

|---|---|---|---|

| ADP | 100% | X% | 100 - X% |

This table illustrates the effectiveness of ADP-bis(cyclohexylammonium) in modulating platelet function, which is critical in cardiovascular health.

Antimicrobial Activity

Research has indicated that ADP-bis(cyclohexylammonium) exhibits antibacterial properties. It has been tested against various bacterial strains using standard methods such as agar diffusion.

- Case Study : A study assessed the antibacterial activity of ADP-bis(cyclohexylammonium) against common pathogens. The results showed varying degrees of inhibition across different bacterial strains.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings underscore the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Cholinesterase Inhibition

The compound also shows promise as an inhibitor of cholinesterase enzymes, which are crucial for neurotransmission.

- Inhibition Assay Results : In a series of assays measuring the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), ADP-bis(cyclohexylammonium) was tested alongside a reference compound (galanthamine).

| Compound | IC50 (µg/mL) AChE | IC50 (µg/mL) BuChE |

|---|---|---|

| ADP-bis(cyclohexylammonium) | 150 | 180 |

| Galanthamine | 50 | 60 |

The IC50 values indicate that while ADP-bis(cyclohexylammonium) is less potent than galanthamine, it still demonstrates significant inhibitory effects on cholinesterase enzymes.

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2.2C6H13N/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20;2*7-6-4-2-1-3-5-6/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20);2*6H,1-5,7H2/t4-,6-,7-,10-;;/m1../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOUEIPNDLFPCX-IDIVVRGQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N.C1CCC(CC1)N.C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H41N7O10P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

625.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.